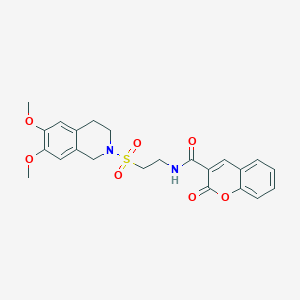

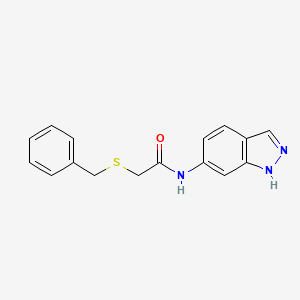

2-(benzylthio)-N-(1H-indazol-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide” is a derivative designed and synthesized as a potent VEGFR-2 inhibitor . It plays a pivotal role in tumor angiogenesis .

Synthesis Analysis

The compound was synthesized based on a scaffold hopping strategy . Unfortunately, the specific synthesis process for “2-(benzylthio)-N-(1H-indazol-6-yl)acetamide” is not available in the sources I found.科学的研究の応用

Synthesis and Antimicrobial Activity

- A study focused on the synthesis of novel sulphonamide derivatives, including reactions with benzo-2-thiol derivatives, resulted in compounds exhibiting good antimicrobial activity. Compounds displayed high activity against most strains, underlining the potential of such derivatives in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Synthesis and Characterization of Arylidene Compounds

- Research described the synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives. This includes preparation processes and antimicrobial testing, providing a foundation for further exploration of these compounds in medical chemistry applications (H. Azeez & V. Abdullah, 2019).

Biological Activities of Novel Triazole Compounds

- Another study synthesized novel triazole compounds containing thioamide groups, evaluating their antifungal and plant growth regulating activities. The research underscores the diverse potential applications of these compounds in both agricultural and pharmaceutical contexts (Li Fa-qian et al., 2005).

Antitumor Activity Evaluation

- The antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was investigated, demonstrating considerable anticancer activity against various cancer cell lines. This highlights the therapeutic potential of such derivatives in oncology (L. Yurttaş et al., 2015).

Quantum Mechanical Studies and Photovoltaic Efficiency

- Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs were conducted, including their potential as photosensitizers in dye-sensitized solar cells. This study opens avenues for the use of these compounds in renewable energy technologies (Y. Mary et al., 2020).

作用機序

Target of Action

The primary target of 2-(benzylthio)-N-(1H-indazol-6-yl)acetamide is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the process of blood cell production. It has been identified as a therapeutic target for acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow .

Mode of Action

The compound interacts with FLT3 and its mutants, inhibiting their activity . This interaction is achieved through the structural optimization of previous FLT3 inhibitors . The inhibition of FLT3 leads to a decrease in the proliferation of leukemia cells, thereby slowing the progression of the disease .

Biochemical Pathways

The inhibition of FLT3 affects the downstream signaling pathways that are involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is responsible for cell growth and survival, and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation . The inhibition of these pathways leads to a decrease in the proliferation of leukemia cells .

Pharmacokinetics

The compound’s strong inhibitory activity against flt3 and its mutants, along with its high selectivity profiles over 42 protein kinases, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is a decrease in the proliferation of leukemia cells . This is achieved through the inhibition of FLT3 and its mutants, which leads to a decrease in the activity of downstream signaling pathways involved in cell proliferation and survival .

将来の方向性

特性

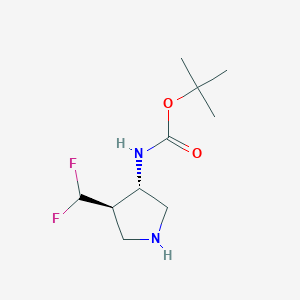

IUPAC Name |

2-benzylsulfanyl-N-(1H-indazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(11-21-10-12-4-2-1-3-5-12)18-14-7-6-13-9-17-19-15(13)8-14/h1-9H,10-11H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBBXNNOBMFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(1H-indazol-6-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)